molecular formula C12H9NO2 B1609287 (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid CAS No. 24139-57-9

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid

Cat. No.: B1609287
CAS No.: 24139-57-9
M. Wt: 199.2 g/mol
InChI Key: UBDXZYYYWGIRGN-VCABWLAWSA-N
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Description

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure and the presence of a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or hydrogen gas for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism by which (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets and pathways. The cyano group and conjugated diene structure allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific targets may include enzymes, receptors, or other biomolecules, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-deca-2,4-dienoic acid: A compound with a similar conjugated diene structure but different functional groups.

    (2E,4E)-hexa-2,4-dienoic acid: Another conjugated diene with distinct chemical properties and applications.

Uniqueness

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid is unique due to the presence of both a cyano group and a phenyl group, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H,14,15)/b7-4+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDXZYYYWGIRGN-VCABWLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24139-57-9
Record name NSC157422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

To a solution of cyano acetic acid in 200 ml of 10% aqueous potassium hydroxide was added trans-cinnamaldehyde (26 g). The mixture was stirred at 35° C. for 2 hrs. and acidified with 100 ml of conc. hydrochloric acid. The solid was collected and washed to yield 2-cyano-5-phenyl-2,4-pentadienoic acid (36 g, 90% yield), m.p. 196° C. Recrystallized from ethanol yielded pure product, m.p. 211° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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